Azelastine Hydrochloride

Description

This compound is the hydrochloride salt form of azelastine, a phthalazinone derivative with antihistaminergic activity. This compound competes with histamine for the H1 receptor, thereby diminishing the actions of histamine on effector cells and decreasing the histamine-mediated symptoms of allergic reaction, such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 6 approved and 1 investigational indication.

Azelastine, a phthalazine derivative, is an antihistamine and mast cell stabilizer available as a nasal spray for hay fever and as eye drops for allergic conjunctivitis. Azelastine is also available as a combination product of this compound and fluticasone propionate called Dymista® . Dymista® is indicated in patient over 12 years old for symptomatic relief of seasonal allergic rhinitis.

See also: Azelastine (has active moiety); this compound; fluticasone propionate (component of).

Structure

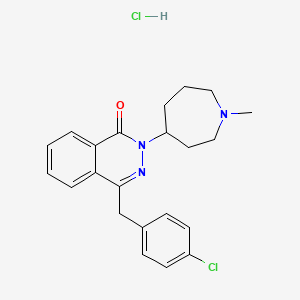

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAJYAHJQIWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58581-89-8 (Parent) | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045945 | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79307-93-0, 37932-96-0, 58581-89-8 | |

| Record name | Azelastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Azelastine Hydrochloride in Mast Cell Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine hydrochloride is a second-generation antihistamine renowned for its multifaceted pharmacological profile, extending beyond simple H1-receptor antagonism. A cornerstone of its therapeutic efficacy in allergic conditions lies in its profound ability to stabilize mast cells, the principal effector cells of immediate hypersensitivity. This technical guide provides a comprehensive exploration of the molecular mechanisms by which this compound exerts its mast cell-stabilizing effects. We will delve into the intricate signaling cascades that govern mast cell degranulation and cytokine release, and elucidate the specific nodal points at which azelastine intervenes. Furthermore, this guide will furnish detailed, field-proven experimental protocols for assessing mast cell degranulation, complete with the causal reasoning behind methodological choices, to empower researchers in their investigation of anti-allergic compounds.

The Central Role of Mast Cells in Allergic Inflammation

Mast cells are tissue-resident immune cells that serve as critical sentinels, orchestrating the early phases of allergic reactions.[1][2] Upon encountering an allergen, mast cells undergo a rapid process of degranulation, releasing a torrent of pre-formed inflammatory mediators, and subsequently synthesize and secrete a host of de novo mediators, including cytokines and leukotrienes.[2][3] This cascade of events is responsible for the characteristic symptoms of allergic rhinitis, conjunctivitis, and other hypersensitivity disorders.[3]

The activation of mast cells is primarily initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, on the cell surface by allergen-bound IgE antibodies.[4][5] This event triggers a complex intracellular signaling pathway, culminating in the release of potent inflammatory mediators.[4]

This compound: A Dual-Action Pharmacological Agent

This compound distinguishes itself from many other antihistamines through its dual mechanism of action: it is both a potent H1-receptor antagonist and a formidable mast cell stabilizer.[1][3][6] This dual functionality allows it to not only block the effects of histamine that has already been released but also to preemptively inhibit the release of histamine and other inflammatory mediators from mast cells.[2][6]

The Molecular Underpinnings of Azelastine's Mast Cell Stabilization

Azelastine's ability to stabilize mast cells is not a monolithic process but rather the result of its intervention at multiple key junctures within the mast cell activation signaling cascade.

Attenuation of Early Signaling Events

The binding of an allergen to IgE-FcεRI complexes initiates a phosphorylation cascade that is critical for mast cell activation. Azelastine has been shown to interfere with these early signaling events. While the precise upstream targets are still under investigation, evidence suggests that azelastine's actions lead to a dampening of the entire downstream signaling cascade.

Inhibition of Intracellular Calcium Mobilization

A sustained increase in intracellular calcium concentration ([Ca2+]i) is a critical prerequisite for mast cell degranulation. This calcium influx is triggered by a signaling cascade involving phospholipase Cγ (PLCγ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium, which in turn activates store-operated calcium entry (SOCE) channels in the plasma membrane, allowing for a massive influx of extracellular calcium.

Studies have demonstrated that azelastine significantly inhibits the increase in intracellular Ca2+ levels following mast cell stimulation. This suggests that azelastine may interfere with the PLCγ pathway or directly modulate the function of calcium channels.[7]

Downregulation of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, in mast cells. The activation of NF-κB is a downstream consequence of the FcεRI signaling cascade. Azelastine has been shown to inhibit the activation of NF-κB in human mast cells, thereby suppressing the synthesis and release of these late-phase inflammatory mediators.

Inhibition of Leukotriene Synthesis

Leukotrienes are potent lipid mediators that contribute significantly to bronchoconstriction, mucus secretion, and inflammatory cell recruitment in allergic responses. Azelastine has been demonstrated to inhibit the synthesis of leukotrienes, such as LTC4, in mast cells.[8][9] This inhibition is achieved, at least in part, through the suppression of phospholipase A2 and LTC4 synthase activities.[9]

Visualizing the Mechanism: Signaling Pathways and Azelastine's Points of Intervention

To provide a clearer understanding of azelastine's mechanism of action, the following diagrams illustrate the IgE-mediated mast cell activation pathway and the key points of inhibition by azelastine.

Caption: IgE-Mediated Mast Cell Activation and Azelastine's Inhibition Points.

Quantitative Assessment of Azelastine's Inhibitory Activity

The potency of this compound in stabilizing mast cells can be quantified by determining its half-maximal inhibitory concentration (IC50) for the release of various mediators.

| Mediator Release Inhibited | Cell Type | Stimulus | Azelastine IC50 | Reference |

| Histamine | Rat Peritoneal Mast Cells | Antigen | 4.8 µM | [10] |

| Histamine | MC9 Mast Cells | DNP-BSA | ~1.4 µM | [11] |

| TNF-α | RBL-2H3 Cells | Antigen | 25.7 ± 3.4 µM | [12] |

| TNF-α | Human Cord Blood Mast Cells | anti-IgE | ~6 µM (for 80% inhibition) | |

| IL-6 | Human Cord Blood Mast Cells | anti-IgE | ~24 µM (for 83% inhibition) | |

| IL-8 | Human Cord Blood Mast Cells | anti-IgE | ~60 µM (for 99% inhibition) | |

| Tryptase | Human Cord Blood Mast Cells | anti-IgE | 24 µM (for 55% inhibition) | [13] |

| Leukotriene C4 | Human Cord Blood Mast Cells | anti-IgE | Not specified, but inhibited | [14] |

Experimental Protocols for Assessing Mast Cell Degranulation

To empirically validate the mast cell-stabilizing properties of compounds like azelastine, robust and reproducible in vitro assays are essential. The β-hexosaminidase release assay is a widely accepted and reliable method for quantifying mast cell degranulation.

The β-Hexosaminidase Release Assay: A Proxy for Degranulation

Principle: β-hexosaminidase is an enzyme that is co-localized with histamine and other pre-formed mediators within mast cell granules.[15] Upon degranulation, β-hexosaminidase is released into the extracellular milieu in proportion to the extent of granule exocytosis.[15] Therefore, measuring the enzymatic activity of β-hexosaminidase in the cell supernatant serves as a reliable and quantifiable surrogate for mast cell degranulation.[16]

Caption: Workflow for the β-Hexosaminidase Degranulation Assay.

Detailed Step-by-Step Methodology

This protocol is adapted for use with the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell studies.

Materials:

-

RBL-2H3 cells

-

Complete culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

Tyrode's buffer (or similar physiological buffer)

-

This compound stock solution

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution

-

0.1% Triton X-100 in Tyrode's buffer

-

Stop solution (e.g., 0.4 M Glycine, pH 10.7)[17]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Sensitization:

-

Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and sensitization.

-

Rationale: Overnight incubation ensures that the IgE antibodies have sufficient time to bind to the FcεRI receptors on the mast cell surface.

-

-

Cell Washing and Treatment:

-

Gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE and serum components.

-

Add Tyrode's buffer containing various concentrations of this compound to the appropriate wells. Include a vehicle control (buffer only).

-

Incubate for 15-30 minutes at 37°C.

-

Rationale: Pre-incubation with the test compound allows it to exert its effects on the cells before stimulation.

-

-

Cell Stimulation:

-

Add DNP-BSA to a final concentration of 100 ng/mL to all wells except for the negative control (unstimulated) and total release wells.

-

Incubate for 30-60 minutes at 37°C.

-

Rationale: The multivalent DNP-BSA cross-links the IgE-FcεRI complexes, initiating the degranulation cascade.

-

-

Sample Collection:

-

To measure total β-hexosaminidase release, add 0.1% Triton X-100 to the designated "total release" wells to lyse the cells completely.

-

Rationale: Triton X-100 is a non-ionic detergent that solubilizes the cell membrane, releasing the entire intracellular content, including all β-hexosaminidase.[18][19]

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

-

Enzymatic Reaction:

-

Add p-NAG substrate solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Rationale: During this incubation, the β-hexosaminidase in the supernatant cleaves the p-NAG substrate, producing a colored product (p-nitrophenol).

-

-

Stopping the Reaction and Measurement:

-

Add the stop solution to each well.

-

Rationale: The stop solution, typically a high pH buffer like glycine, abruptly changes the pH, which denatures the enzyme and terminates the reaction, ensuring that the color development is proportional to the enzyme activity at a fixed time point.[17][20]

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100

-

Conclusion

This compound's clinical efficacy in allergic disorders is firmly rooted in its multifaceted mechanism of action. Its ability to not only antagonize the H1 receptor but also to profoundly stabilize mast cells by interfering with critical signaling pathways, including calcium mobilization and NF-κB activation, underscores its value as a therapeutic agent. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the intricate biology of mast cells and the development of next-generation anti-allergic therapies.

References

- This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. Clinical Ophthalmology. [Link]

- What is the mechanism of action for azelastine? - Dr.Oracle. Dr.Oracle. [Link]

- What is the mechanism of action (MOA) of this compound? - Dr.Oracle. Dr.Oracle. [Link]

- What is the Mechanism of this compound? - Patsnap Synapse.

- Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action. The Journal of pharmacology and experimental therapeutics. [Link]

- This compound: A review of pharmacology, pharmacokinetics, clinical efficacy and tolerability.

- Azelastine Is More Potent Than Olopatadine N Inhibiting interleukin-6 and Tryptase Release From Human Umbilical Cord Blood-Derived Cultured Mast Cells. Journal of Ocular Pharmacology and Therapeutics. [Link]

- Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine. Allergy and Asthma Proceedings. [Link]

- Azelastine and allergen transduction signal in MC9 mast cells. Agents and Actions. [Link]

- Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line. European Journal of Pharmacology. [Link]

- Detecting degranulation via hexosaminidase assay. protocols.io. [Link]

- Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond.

- Demonstration of inhibition of mediator release from human mast cells by azatadine base.

- Inhibition of leukotriene synthesis by azelastine.

- Immunoglobulin E Receptor Signaling and Asthma. Journal of Clinical & Cellular Immunology. [Link]

- Mast cells' pathways targeted in anaphylaxis therapy.

- A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Journal of Visualized Experiments. [Link]

- Troubleshoot of B-Hexosaminidase Assay?

- Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells. International Archives of Allergy and Immunology. [Link]

- Does β-hexosaminidase function only as a degranulation indicator in mast cells? The primary role of β-hexosaminidase in mast cell granules. The Journal of Immunology. [Link]

- New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling. eScholarship. [Link]

- Signalling through the high-affinity IgE receptor Fc??RI.

- Inhibition of IgE-mediated allergic histamine release from rat peritoneal mast cells by azelastine and selected antiallergic drugs. The Journal of Allergy and Clinical Immunology. [Link]

- Does b-hexosaminidase function only as a degranulation indicator in mast cells? The primary role of b-hexosaminidase in mast cell granules. SciSpace. [Link]

- The tyrosine kinases Lyn and Syk are involved in mast cell activation...

- De-granulation (β-hexosaminidase) Assay Protocol.

- Measuring Mast Cell Mediator Release. Current Protocols in Immunology. [Link]

- The tyrosine kinase network regulating mast cell activ

- Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranul

- Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays. Journal of Visualized Experiments. [Link]

- Can we use Triton X-100 to lyse Human Cultured cells in order to prepair cell lysate for ELISA?

- What's the difference between digitonin and Triton x-100 in cell lysis buffer?

- Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). Analytical and Bioanalytical Chemistry. [Link]

- What is the ELISA stop solution recipe or formula? Ringbio. [Link]

- In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lys

- What is a more accurate marker of mast cell degranulation in vitro- histamine or beta hexosaminidase?

Sources

- 1. droracle.ai [droracle.ai]

- 2. This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of IgE-mediated allergic histamine release from rat peritoneal mast cells by azelastine and selected antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Demonstration of inhibition of mediator release from human mast cells by azatadine base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abmgood.com [abmgood.com]

- 18. bostonbioproducts.com [bostonbioproducts.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Multifaceted Pharmacological Profile of Azelastine Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacological properties of Azelastine Hydrochloride, a potent second-generation antihistamine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and key experimental methodologies crucial for the preclinical and clinical investigation of this compound. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering researchers to design robust and insightful studies.

Introduction: Beyond H1-Receptor Antagonism

This compound is a phthalazinone derivative recognized for its efficacy in treating allergic rhinitis and conjunctivitis.[1][2] While its primary mechanism of action is the competitive antagonism of the histamine H1-receptor, its therapeutic efficacy is augmented by a broader spectrum of anti-allergic and anti-inflammatory activities.[3][4] This multi-modal action, encompassing mast cell stabilization and inhibition of various inflammatory mediators, distinguishes Azelastine from first-generation antihistamines and underscores its importance as a research tool and therapeutic agent.[1][5]

This guide will dissect the pharmacological intricacies of this compound, offering a comprehensive resource for its scientific investigation.

Mechanism of Action: A Tripartite Approach to Allergic Inflammation

Azelastine's efficacy stems from a synergistic combination of three key pharmacological effects:

-

Histamine H1-Receptor Antagonism: Azelastine is a potent and selective inverse agonist of the H1 receptor.[3][5] By competitively binding to these receptors on nerve endings, smooth muscle, and glandular cells, it effectively blocks the downstream signaling cascade initiated by histamine, thereby mitigating symptoms such as itching, sneezing, and rhinorrhea.[3][6] Its binding affinity for the H1 receptor is approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[5][7]

-

Mast Cell Stabilization: A crucial aspect of Azelastine's pharmacological profile is its ability to stabilize mast cells.[2][5] This action inhibits the release of pre-formed and newly synthesized inflammatory mediators, including histamine, tryptase, leukotrienes, and prostaglandins, following allergen-induced degranulation.[1][8] This preventative action on the early phase of the allergic response is a key differentiator from purely antihistaminic compounds.

-

Anti-inflammatory Effects: Azelastine exhibits a broad range of anti-inflammatory properties that contribute to its efficacy in managing the late-phase allergic reaction.[4] It has been shown to inhibit the production and release of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-8 from human mast cells.[9] Furthermore, Azelastine can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in the recruitment of inflammatory cells to the site of allergic inflammation.[3][5]

Signaling Pathway of Azelastine's Action

The following diagram illustrates the key signaling pathways modulated by this compound.

Pharmacokinetic and Pharmacodynamic Profile

A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental for its development and application in research.

Pharmacokinetics

| Parameter | Value | Source |

| Systemic Bioavailability (Intranasal) | ~40% | [2][10] |

| Time to Maximum Plasma Concentration (Cmax) | 2-3 hours | [2][10] |

| Elimination Half-life | ~22 hours | [10] |

| Volume of Distribution | 14.5 L/kg | [10] |

| Plasma Clearance | 0.5 L/h/kg | [2][10] |

| Primary Route of Excretion | Feces (~75%) | [1][10] |

| Major Metabolite | Desmethylazelastine (active) | [5][10] |

Pharmacodynamics

The onset of action of intranasally administered Azelastine is rapid, with a statistically significant reduction in allergic rhinitis symptoms observed within 3 hours of initial dosing.[10] The duration of action is prolonged, allowing for twice-daily dosing.[5]

Key Experimental Protocols for In Vitro and In Vivo Characterization

To rigorously assess the pharmacological profile of this compound and similar compounds, a suite of well-defined in vitro and in vivo assays is essential.

In Vitro Assays

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]

Experimental Protocol:

-

Cell Culture: Utilize a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).[13]

-

Membrane Preparation: Homogenize cultured cells and isolate the membrane fraction containing the H1 receptors through centrifugation.

-

Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]pyrilamine) and varying concentrations of this compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of Azelastine that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an H1 receptor agonist.[11][14]

Experimental Protocol:

-

Cell Culture and Loading: Culture H1 receptor-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine.

-

Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader or microscope.

-

Data Analysis: Determine the IC50 value for Azelastine's inhibition of the histamine-induced calcium response.

Sources

- 1. This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azelastine - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

Azelastine Hydrochloride's role in inhibiting inflammatory mediators

An In-Depth Technical Guide to Azelastine Hydrochloride's Inhibition of Inflammatory Mediators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent second-generation antihistamine distinguished by its broad-spectrum anti-inflammatory properties. Beyond its primary function as a histamine H1 receptor antagonist, azelastine exerts a significant inhibitory effect on a wide array of inflammatory mediators, contributing to its clinical efficacy in treating allergic rhinitis and asthma. This guide provides a detailed exploration of the molecular mechanisms underpinning azelastine's anti-inflammatory actions, methodologies for their investigation, and insights into its therapeutic implications.

Introduction: Beyond Histamine Blockade

While first-generation antihistamines primarily addressed allergic symptoms through competitive antagonism of the histamine H1 receptor, their utility was often limited by sedative side effects and a narrow mechanism of action. This compound emerged as a multifaceted therapeutic agent, demonstrating a more complex pharmacological profile. Its clinical success is not solely attributable to H1 receptor blockade but also to its robust capacity to modulate the allergic cascade at multiple junctures. This includes the stabilization of mast cells and basophils, and the subsequent inhibition of the release and synthesis of a variety of pro-inflammatory molecules.

Core Mechanism of Action: A Multi-Pronged Anti-inflammatory Approach

Azelastine's efficacy stems from its ability to interfere with key pathways in the inflammatory response. This multi-pronged approach involves several critical actions:

-

Histamine H1 Receptor Antagonism: Azelastine is a potent and selective inverse agonist of the H1 receptor, effectively blocking histamine-induced symptoms such as itching, sneezing, and rhinorrhea.

-

Mast Cell Stabilization: A pivotal aspect of its anti-inflammatory role is the stabilization of mast cells. This prevents the degranulation and release of pre-formed mediators like histamine, tryptase, and proteoglycans.

-

Inhibition of Inflammatory Mediator Synthesis and Release: Azelastine has been shown to inhibit the production and release of a broad spectrum of inflammatory mediators from various immune cells. This includes:

-

Leukotrienes: Potent lipid mediators that contribute to bronchoconstriction, mucus production, and mucosal edema.

-

Cytokines and Chemokines: Signaling molecules such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) that orchestrate the inflammatory response and recruit other immune cells.

-

Reactive Oxygen Species (ROS): Azelastine has been observed to suppress the generation of ROS, thereby reducing oxidative stress and tissue damage associated with inflammation.

-

Signaling Pathway Visualization

The following diagram illustrates the key inhibitory actions of Azelastine on the inflammatory cascade.

Caption: Azelastine's multifaceted inhibition of the inflammatory cascade.

Experimental Protocols for Assessing Anti-inflammatory Effects

To quantify the inhibitory effects of azelastine on inflammatory mediators, a series of in vitro and ex vivo assays can be employed. The following protocols provide a framework for these investigations.

Mast Cell Degranulation Assay

This assay assesses the ability of azelastine to stabilize mast cells and prevent the release of histamine.

Methodology:

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.

-

Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE overnight.

-

Pre-treatment: Wash the cells and pre-incubate with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification: Measure the amount of histamine released into the supernatant using a commercial histamine ELISA kit.

-

Data Analysis: Calculate the percentage of histamine release inhibition for each azelastine concentration compared to the untreated control.

Leukotriene Release Assay

This protocol measures the inhibition of leukotriene C4 (LTC4) release from stimulated inflammatory cells.

Methodology:

-

Cell Isolation: Isolate human peripheral blood eosinophils or neutrophils.

-

Pre-treatment: Pre-incubate the isolated cells with different concentrations of azelastine.

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.

-

Quantification: Measure the concentration of LTC4 in the cell supernatant using a competitive enzyme immunoassay.

-

Data Analysis: Determine the IC50 value for azelastine's inhibition of LTC4 release.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the inhibition of inflammatory mediators.

Caption: General workflow for in vitro anti-inflammatory assays.

Quantitative Data Summary

The following table summarizes the inhibitory effects of azelastine on various inflammatory mediators as reported in the literature.

| Mediator | Cell Type | Assay Type | Typical IC50 / % Inhibition | Reference |

| Histamine | Mast Cells | ELISA | Significant inhibition at therapeutic concentrations | |

| Leukotriene C4 | Eosinophils | Immunoassay | IC50 in the low micromolar range | |

| Interleukin-6 (IL-6) | Epithelial Cells | ELISA | Dose-dependent inhibition | |

| TNF-α | Monocytes | ELISA | Significant reduction in release | |

| Reactive Oxygen Species | Neutrophils | Chemiluminescence | Dose-dependent suppression |

Conclusion and Future Directions

This compound's clinical efficacy is underpinned by a robust and multifaceted anti-inflammatory profile that extends well beyond its H1 receptor antagonist activity. Its ability to stabilize mast cells and inhibit the synthesis and release of a broad range of inflammatory mediators, including leukotrienes and cytokines, makes it a valuable therapeutic option for allergic diseases. Future research should continue to explore the intricate signaling pathways modulated by azelastine and its potential applications in other inflammatory conditions. The development of more targeted delivery systems could further enhance its therapeutic index and expand its clinical utility.

References

- Title: Azelastine: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Source: Drugs URL:[Link]

- Title: The anti-allergic drug, azelastine, inhibits secretion of pro-inflammatory cytokines, histamine and PGD2 from human dispersed lung mast cells. Source: British Journal of Pharmacology URL:[Link]

- Title: The antiinflammatory effects of azelastine in human subjects. Source: The Journal of Allergy and Clinical Immunology URL:[Link]

- Title: Effect of azelastine on the release of arachidonic acid and platelet-activating factor from and the generation of reactive oxygen species by human alveolar macrophages. Source: Arzneimittelforschung URL:[Link]

- Title: The inhibitory effect of azelastine on the release of IL-6 from cultured human mast cells.

Azelastine Hydrochloride: A Mechanistic Deep Dive into the Attenuation of the Late-Phase Allergic Reaction

Executive Summary

The management of allergic inflammation has historically focused on the immediate, histamine-driven symptoms of the early-phase reaction. However, the persistence and chronicity of allergic diseases are largely governed by the late-phase reaction, a complex inflammatory cascade characterized by the infiltration and activation of immune cells. Azelastine hydrochloride, while classified as a second-generation H1-receptor antagonist, exhibits a far more intricate pharmacological profile. This guide deconstructs the molecular and cellular mechanisms through which azelastine modulates the late-phase allergic response, moving beyond its antihistaminic properties to reveal its potent anti-inflammatory and immunomodulatory activities. We will explore its impact on mast cell mediator synthesis, inflammatory cell trafficking and activation, and the expression of key adhesion molecules, supported by validated experimental protocols and quantitative clinical data.

The Allergic Cascade: A Biphasic Response

An allergic reaction is not a singular event but a biphasic process. Upon exposure to an allergen in a sensitized individual, an immediate or early-phase reaction occurs within minutes. This is driven by the degranulation of mast cells, releasing pre-formed mediators, most notably histamine, which cause acute symptoms like itching, sneezing, and rhinorrhea.[1]

Hours later, the late-phase reaction ensues, typically developing 4-6 hours post-allergen exposure and lasting up to 24-48 hours.[2] This phase is not primarily driven by histamine but by a new wave of synthesized mediators and a significant influx of inflammatory cells, including eosinophils, neutrophils, and T-lymphocytes, to the site of allergic inflammation.[3] This cellular infiltration perpetuates the inflammatory response, leading to sustained symptoms such as chronic nasal congestion, tissue damage, and airway hyperresponsiveness.[3][4] Effective management of allergic disease, therefore, necessitates intervention in both phases of this complex cascade.

Azelastine's Core Mechanisms Against the Late-Phase Reaction

Azelastine's efficacy extends well beyond the simple H1-receptor blockade that defines its class.[5][6] Its therapeutic action in the late phase is attributable to a distinct triad of anti-inflammatory effects that disrupt the progression of the allergic cascade at multiple critical junctures.[7]

Inhibition of Inflammatory Mediator Synthesis and Release

While mast cell stabilization is crucial for preventing the early-phase reaction, azelastine's influence on these cells is more profound. It not only inhibits the release of pre-formed granules but also interferes with the de novo synthesis of mediators that orchestrate the late-phase response.[2][8]

-

Mast Cell Stabilization: Azelastine inhibits histamine release from mast cells following both antigen and non-antigen stimuli.[5] This effect may be linked to the reversible inhibition of voltage-dependent L-type calcium channels, a critical step in the degranulation process.[2]

-

Leukotriene Inhibition: It demonstrates inhibitory effects on leukotrienes, potent lipid mediators that are synthesized during the allergic cascade and are key drivers of bronchoconstriction, mucus secretion, and inflammatory cell recruitment characteristic of the late phase.[3][5][9]

-

Cytokine and Kinin Modulation: Azelastine has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α from human mast cells and antagonizes the effects of kinins, further dampening the inflammatory milieu.[5][7]

Caption: Azelastine's dual action on mast cells.

Attenuation of Inflammatory Cell Infiltration and Activation

A hallmark of the late-phase reaction is the recruitment of eosinophils and neutrophils. Azelastine directly interferes with this process by modulating cell adhesion and reducing the activation state of these key granulocytes.

-

Downregulation of ICAM-1: Azelastine significantly decreases the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on nasal epithelial cells.[3][10] ICAM-1 is a critical adhesion molecule that acts as a ligand for receptors on eosinophils and other leukocytes, facilitating their migration from the bloodstream into the tissue. By downregulating ICAM-1, azelastine effectively reduces the docking sites for these inflammatory cells, thereby diminishing their infiltration during the late phase.[2][10]

-

Inhibition of Eosinophil and Neutrophil Function: Beyond preventing their arrival, azelastine also curtails the pro-inflammatory activities of granulocytes. It has been shown to inhibit the generation of superoxide (O₂⁻), a reactive oxygen species, by both neutrophils and eosinophils in a dose-dependent manner.[11] Furthermore, clinical studies have demonstrated that azelastine treatment leads to a significant reduction in eosinophil and neutrophil counts in nasal lavage fluid and a decrease in serum eosinophil cationic protein (ECP) levels during the late-phase reaction, indicating reduced eosinophil activation.[3][10]

Caption: Azelastine inhibits cell infiltration via ICAM-1.

Experimental Validation and Protocols

The anti-inflammatory effects of azelastine on the late-phase reaction are not merely theoretical; they are substantiated by rigorous clinical and in vitro experimental models.

Clinical Model: Allergen-Specific Nasal Challenge (ASNC)

The ASNC is a powerful clinical research tool used to induce and evaluate both early- and late-phase allergic reactions in a controlled setting.[10]

Experimental Protocol: ASNC for Evaluation of Azelastine's Effects

-

Patient Selection: Enroll subjects with a confirmed history of seasonal allergic rhinitis (e.g., pollen allergy) outside of the relevant pollen season to establish a non-inflamed baseline.

-

Baseline Challenge (T0): Perform an initial ASNC by instilling a standardized allergen solution into the nasal passages.

-

Parameter Evaluation (Early & Late Phase):

-

Early Phase (0-1 hour): Record clinical signs and symptoms (e.g., sneezing, itching, rhinorrhea) using a Total Nasal Symptom Score (TNSS). Perform nasal lavage to collect fluid for mediator analysis.

-

Late Phase (6-8 hours): Repeat symptom scoring and nasal lavage. Obtain nasal epithelial cells via impression cytology or biopsy for adhesion molecule analysis. Collect serum samples to measure inflammatory mediators (e.g., Eosinophil Cationic Protein).

-

-

Treatment Period: Administer azelastine nasal spray or a matching placebo to subjects for a defined period (e.g., one week) in a double-blind, randomized manner.

-

Post-Treatment Challenge (T7): Repeat the ASNC protocol (Steps 2 & 3) after the treatment period.

-

Analysis: Compare the changes in symptom scores, inflammatory cell counts (eosinophils, neutrophils), mediator levels (ECP), and ICAM-1 expression between the azelastine and placebo groups from T0 to T7.

Caption: Workflow for an ASNC clinical trial.

In Vitro Model: Granulocyte Oxidative Burst Assay

This assay directly measures the effect of a compound on the production of reactive oxygen species by isolated inflammatory cells, a key function in allergic inflammation.[11]

Experimental Protocol: Eosinophil/Neutrophil Superoxide Generation

-

Cell Isolation: Isolate purified suspensions of neutrophils (>95% pure) and eosinophils (>85% pure) from human peripheral blood samples using continuous density gradients of Percoll.

-

Cell Plating: Add the isolated granulocyte suspensions (e.g., 1 x 10⁵ cells/well) to 96-well microtiter plates.

-

Incubation with Azelastine: Pre-incubate the cells with varying concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ mol/L) or a vehicle control.

-

Stimulation: Add an activating agent to stimulate the cells. Common activators include N-formyl-methionyl-leucyl-phenylalanine (fMLP), phorbol myristate acetate (PMA), or calcium ionophore A23187.

-

Detection: Measure superoxide (O₂⁻) generation by quantifying the reduction of cytochrome c, which can be read spectrophotometrically.

-

Analysis: Calculate the dose-dependent inhibition of superoxide generation by azelastine for each cell type and activator.

Quantitative Data Summary

Clinical studies utilizing the ASNC model have provided clear quantitative evidence of azelastine's impact on the late-phase reaction.

| Parameter | Treatment Group | Change During Late-Phase Reaction | Statistical Significance | Reference |

| Total Symptom Score | Azelastine | Significant Decrease | p < 0.05 | [10] |

| Placebo | No significant change | - | [10] | |

| Eosinophil Infiltration | Azelastine | Significant Decrease | p < 0.05 | [10] |

| Placebo | No significant change | - | [10] | |

| Neutrophil Infiltration | Azelastine | Significant Decrease | p < 0.05 | [10] |

| Placebo | No significant change | - | [10] | |

| ICAM-1 Expression | Azelastine | Significant Downregulation | p < 0.05 | [10] |

| Placebo | No significant change | - | [10] | |

| Serum ECP Levels | Azelastine | Significant Decrease | p < 0.05 | [10] |

| Placebo | No significant change | - | [10] |

Table 1: Summary of Azelastine's Effects on Late-Phase Inflammatory Markers in an Allergen-Specific Nasal Challenge Study. Data synthesized from Ciprandi et al. (1996).

Furthermore, in vitro studies have demonstrated that azelastine, at therapeutically relevant concentrations (10⁻⁷ to 10⁻⁵ mol/L), significantly inhibits both neutrophil and eosinophil generation of superoxide in a dose-dependent fashion.[11]

Conclusion and Future Directions

This compound's clinical efficacy in allergic rhinitis and conjunctivitis is underpinned by a sophisticated, multi-faceted mechanism of action that robustly addresses both the early and late phases of the allergic reaction.[7] Its ability to inhibit the synthesis of late-phase mediators, downregulate ICAM-1 expression to prevent cellular infiltration, and directly suppress the pro-inflammatory activity of eosinophils and neutrophils distinguishes it from pure antihistamines.[2][3][10][11] This comprehensive activity profile provides a strong rationale for its use in managing the persistent and underlying inflammation that characterizes chronic allergic disease.

Future research should continue to explore the precise signaling pathways modulated by azelastine within inflammatory cells. Investigating its effects on transcription factors, such as NF-κB, which regulate the expression of cytokines and adhesion molecules, could provide deeper insights into its anti-inflammatory properties.[7] Furthermore, exploring the clinical utility of these mechanisms in related inflammatory conditions, such as non-allergic rhinitis, remains a promising avenue for drug development professionals.[3][7]

References

- Williams, P. B., & L. Ford. (2009). This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. Clinical Ophthalmology, 3, 539–548. [Link]

- Dr.Oracle. (2025). What is the mechanism of action for azelastine? Dr.Oracle. [Link]

- Dr.Oracle. (2025). What is the mechanism of action (MOA) of this compound? Dr.Oracle. [Link]

- ChemTalk. (2025). This compound: Uses, Structure, Properties, and Safety Guide. ChemTalk. [Link]

- Allermi. (2025). Azelastine nasal spray: a review of pharmacology and clinical efficacy. Allermi. [Link]

- McNeely, W., & D. M. Faulds. (2008). Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis. Drugs & Therapy Perspectives, 24(1), 1-6. [Link]

- Synapse, P. (2024). What is the mechanism of this compound?

- Ovid. Management of allergic rhinitis with a... : Journal of Allergy & Clinical Immunology. Ovid. [Link]

- ResearchGate. (2025). This compound: A review of pharmacology, pharmacokinetics, clinical efficacy and tolerability.

- ResearchGate. (2009). Multiple pathways are responsible for the antiallergic effects of azelastine.

- Ciprandi, G., Pronzato, C., Passalacqua, G., Ricca, V., & Canonica, G. W. (1996). Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity. Journal of Allergy and Clinical Immunology, 98(6 Pt 1), 1088–1096. [Link]

- Horak, F., et al. (2013). A four-way, double-blind, randomized, placebo controlled study to determine the efficacy and speed of azelastine nasal spray, versus loratadine, and cetirizine in adult subjects with allergen-induced seasonal allergic rhinitis. Journal of Allergy and Clinical Immunology, 131(2), AB158. [Link]

- Busse, W., Randlev, B., & Sedgwick, J. (1989). The effect of azelastine on neutrophil and eosinophil generation of superoxide. Journal of Allergy and Clinical Immunology, 83(2 Pt 1), 400–405. [Link]

- ResearchGate. (2025). Onset of action of azelastine nasal spray compared with mometasone nasal spray and placebo in subjects with seasonal allergic rhinitis in an environmental exposure chamber.

- Bousquet, J., et al. (2023). A double-blind, placebo-controlled trial of the efficacy and safety of two doses of this compound in perennial allergic rhinitis. Frontiers in Allergy, 4, 1262927. [Link]

- Jorde, W., & Schata, M. (1993). Investigation of the anti-allergic activity of azelastine on the immediate and late-phase reactions to allergens and histamine using telethermography. Allergy, 48(2), 112–117. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allermi.com [allermi.com]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemignition.com [chemignition.com]

- 10. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of azelastine on neutrophil and eosinophil generation of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Azelastine Hydrochloride: A Multifaceted Modulator of the Allergic-Inflammatory Cascade Beyond H1 Receptor Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Azelastine hydrochloride is a second-generation pharmacologic agent widely recognized for its potent histamine H1 receptor antagonism. However, its clinical efficacy, particularly in the management of allergic rhinitis and asthma, is attributable to a much broader spectrum of anti-inflammatory activities that extend well beyond H1 receptor blockade. This guide delves into the complex molecular pharmacology of azelastine, elucidating its multiple mechanisms of action. We will explore its profound effects on mast cell stabilization, its modulation of the arachidonic acid cascade, its influence on pro-inflammatory cytokines and chemokines, and its interactions with other cellular signaling pathways. This document provides not only a detailed mechanistic overview but also actionable experimental protocols and workflows, offering a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics.

The Limitations of Singular H1 Antagonism: The Case for Azelastine's Pleiotropic Effects

While the blockade of the histamine H1 receptor is a cornerstone of allergic disease management, it addresses only one component of a complex inflammatory cascade. The allergic response involves a symphony of mediators, including leukotrienes, prostaglandins, cytokines, and chemokines, released from various immune cells, most notably mast cells. Azelastine's superior clinical performance compared to some other antihistamines can be attributed to its ability to inhibit multiple nodes within this inflammatory network. This multi-modal action makes it a compelling subject for understanding the broader pharmacology required for effective anti-inflammatory therapy.

Mast Cell Stabilization: A Central Pillar of Azelastine's Action

One of the most significant non-H1 receptor-mediated effects of azelastine is its ability to stabilize mast cells. Mast cell degranulation is the primary event leading to the release of a potent cocktail of pre-formed and newly synthesized inflammatory mediators.

Mechanism of Degranulation Inhibition

Azelastine's stabilizing effect is not due to a single interaction but a combination of actions that suppress the critical intracellular signaling required for degranulation. A key mechanism involves the inhibition of calcium influx into the mast cell cytoplasm upon allergen-IgE-FcεRI cross-linking. This reduction in intracellular calcium concentration directly impacts the downstream activation of enzymes and structural proteins necessary for the fusion of granular membranes with the cell membrane, thereby preventing the release of histamine, tryptase, and other pre-formed mediators. Furthermore, azelastine has been shown to interfere with the production of reactive oxygen species (ROS) in stimulated mast cells, which are known to act as second messengers in the degranulation signaling cascade.

Experimental Workflow: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

The rationale for using a β-hexosaminidase release assay is that this enzyme is co-localized with histamine in mast cell granules and is released in stoichiometric amounts upon degranulation. Its enzymatic activity is stable and can be easily quantified using a colorimetric substrate, making it a reliable and high-throughput surrogate for measuring mast cell degranulation.

Caption: Workflow for quantifying mast cell degranulation via β-hexosaminidase assay.

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Sensitization: Cells are seeded in a 96-well plate and sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Treatment: The following day, cells are washed twice with Tyrode's buffer and then pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (DNP-HSA), and incubating for 1 hour at 37°C.

-

Quantification:

-

The plate is centrifuged, and the supernatant (containing released β-hexosaminidase) is transferred to a new plate.

-

The remaining cell pellet is lysed with Triton X-100 to measure the total cellular β-hexosaminidase content.

-

Both supernatant and lysate samples are incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG).

-

The reaction is stopped, and the absorbance is read at 405 nm.

-

-

Data Analysis: The percentage of degranulation is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100. The inhibitory effect of azelastine is then determined relative to the vehicle-treated, stimulated control.

Broad-Spectrum Inhibition of Inflammatory Mediators

Azelastine's influence extends to the newly synthesized lipid mediators and protein messengers that propagate and amplify the inflammatory response.

Attenuation of the Leukotriene Pathway

Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent bronchoconstrictors and pro-inflammatory mediators derived from the arachidonic acid cascade. Azelastine has been demonstrated to inhibit the synthesis and release of these critical mediators. Mechanistically, this is thought to occur through the inhibition of the 5-lipoxygenase (5-LO) enzyme pathway, although indirect effects on intracellular signaling cannot be ruled out. By reducing leukotriene production, azelastine directly counteracts key pathophysiological events in asthma and allergic rhinitis.

Modulation of Cytokines and Other Pro-inflammatory Molecules

Beyond lipid mediators, azelastine has been shown to suppress the expression and release of a range of pro-inflammatory cytokines and chemokines from various cell types, including mast cells, eosinophils, and epithelial cells. This includes key players such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This effect is particularly significant as it demonstrates that azelastine can dampen the chronic inflammatory phase of the allergic response, which is largely driven by these protein mediators. The underlying mechanism likely involves the modulation of transcription factors, such as NF-κB, which are central to the expression of inflammatory genes.

Summary of Inhibitory Activity

The multi-faceted inhibitory profile of azelastine highlights its comprehensive action on the inflammatory cascade.

| Target Mediator/Process | Effect | Typical IC50 / Concentration Range | Cell Type(s) |

| Histamine Release | Inhibition | 10-100 µM | Mast Cells, Basophils |

| Leukotriene (LTC4) Synthesis | Inhibition | 1-50 µM | Eosinophils, Neutrophils |

| Reactive Oxygen Species (ROS) | Reduction | 10-100 µM | Mast Cells, Macrophages |

| TNF-α Release | Inhibition | 1-100 µM | Mast Cells, Monocytes |

| IL-6 Production | Inhibition | 10-100 µM | Epithelial Cells |

| Calcium Influx | Inhibition | 1-30 µM | Mast Cells |

Note: Effective concentrations can vary based on the specific experimental model and cell type used.

Experimental Protocol: Cytokine Quantification using ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted proteins like cytokines due to its high sensitivity and specificity. The choice of a sandwich ELISA format provides a robust and reliable method for measuring cytokine levels in complex biological samples like cell culture supernatants.

Caption: Step-by-step workflow for a typical sandwich ELISA protocol.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Blocking: After washing, any remaining non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).

-

Sample Incubation: Cell culture supernatants (from cells previously treated with/without azelastine and a stimulus) and a series of known cytokine standards are added to the wells and incubated. The cytokine present binds to the capture antibody.

-

Detection Antibody: After washing away unbound substances, a biotinylated detection antibody, which recognizes a different epitope on the target cytokine, is added.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) is added, which binds to the biotin on the detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Quantification: The reaction is stopped, and the optical density is measured using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Conclusion: A Paradigm of Multi-Target Pharmacology

This compound serves as a compelling example of a drug whose therapeutic utility is defined by a constellation of molecular actions. While its identity as an H1 antihistamine is well-established, its clinical robustness stems from its ability to function as a broad-spectrum inflammatory modulator. By stabilizing mast cells, inhibiting calcium signaling, suppressing the production of leukotrienes, and downregulating the expression of key pro-inflammatory cytokines, azelastine effectively targets the allergic-inflammatory cascade at multiple critical junctures. This multi-target profile not only explains its potent efficacy but also provides a valuable blueprint for the development of next-generation anti-inflammatory and anti-allergic therapeutics. Future research should continue to dissect these non-H1 pathways to fully leverage their therapeutic potential.

References

- Kempuraj, D., et al. (2019). This compound inhibits immunoglobulin E-mediated secretion of pro-inflammatory mediators from human mast cells. Journal of Allergy and Clinical Immunology, 143(2), AB238. [Link]

- Droge, W. (2002). Free radicals in the physiological control of cell function. Physiological Reviews, 82(1), 47-95. [Link]

- Shin, M. H., et al. (2009). The effect of azelastine on cysteinyl leukotriene synthesis and secretion in RBL-2H3 cells. Korean Journal of Otolaryngology-Head and Neck Surgery, 52(11), 914-919. [Link]

- Lieberman, P. L. (2009). The role of azelastine in the treatment of allergic and nonallergic rhinitis. Current Allergy and Asthma Reports, 9(2), 125-131. [Link]

- Kaliner, M. A. (2009). Azelastine and the allergic response. Allergy and Asthma Proceedings, 30(4), 341-348. [Link]

Azelastine Hydrochloride: A Comprehensive Laboratory Guide to its Chemical and Physical Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer, distinguished by its potent and selective H1 receptor antagonism.[1][2] Clinically, it is formulated for intranasal and ophthalmic administration to treat allergic rhinitis and conjunctivitis.[3][4] This guide serves as a core technical resource for laboratory professionals, providing an in-depth analysis of this compound's fundamental chemical and physical properties, validated analytical methodologies, and critical handling protocols to ensure experimental integrity and safety.

Core Chemical Identity

Azelastine is a phthalazinone derivative, and the commercial product is a racemic mixture.[3][4] Understanding its core structure is fundamental to interpreting its chemical behavior and analytical profile.

Table 2.1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | [5] |

| CAS Number | 79307-93-0 | [1][4][5] |

| Molecular Formula | C₂₂H₂₄ClN₃O · HCl | [6][7] |

| Molecular Weight | 418.36 g/mol | [5][7] |

Physicochemical Properties: A Quantitative Overview

The behavior of this compound in experimental settings is dictated by its distinct physicochemical properties. These parameters are crucial for method development, formulation, and interpreting biological activity.

Table 3.1: Key Physicochemical Properties of this compound

| Property | Value | Significance in a Laboratory Context | Source(s) |

| Appearance | White or almost white crystalline powder.[8][9][10] | Provides a primary check for material identity and purity. | [8][9][10] |

| Melting Point | 224–229 °C | A key parameter for identity confirmation and purity assessment via thermal analysis. | [3][8][11] |

| pKa | ~9.5 | The high pKa indicates the molecule is predominantly ionized (protonated) at physiological pH, which governs its solubility and membrane permeability. | [3][7][12] |

| UV-Vis λmax | ~210 nm, 289 nm | Critical wavelengths for quantitative analysis by UV-Vis spectrophotometry and HPLC-UV detection. | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol and methylene chloride.[9] Soluble in DMSO (~10 mg/ml) and ethanol (~0.25 mg/ml).[1] | Dictates solvent selection for stock solution preparation, analytical sample diluents, and formulation development. Sparingly soluble in aqueous buffers.[1] | [1][9] |

Spectroscopic Profile for Identification and Quantification

Spectroscopic techniques provide a molecular fingerprint, essential for confirming the identity and structure of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is used for identity confirmation. Key peaks include the C=O stretch from the phthalazinone ring and the C-Cl stretch of the chlorophenyl group, which are characteristic of the molecule's structure.

-

UV-Vis Spectroscopy : this compound exhibits distinct absorption maxima at approximately 210 nm and 289 nm.[1] This property is the basis for its quantification in solution, most notably as the detection method for HPLC analysis.

-

Mass Spectrometry (MS) : MS is employed to confirm the molecular weight (418.36 g/mol for the hydrochloride salt) and to study its fragmentation patterns.[5][7] This is invaluable for identifying degradation products and metabolites in stability and metabolic studies.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, allowing for unambiguous confirmation of the compound's identity by mapping its proton and carbon framework. A quantitative ¹H-qNMR method has been developed for its determination in formulations, using the doublet signal at 8.292 and 8.310 ppm for quantification.[15]

Chromatographic Analysis: A Validated HPLC Protocol for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity, assay, and stability of this compound. A properly validated, stability-indicating method is crucial for obtaining reliable and reproducible data.

Principle of the Method

A reverse-phase HPLC (RP-HPLC) method is most effective. Azelastine HCl, being a moderately polar molecule with a positive charge at acidic pH, partitions well between a non-polar stationary phase (like C18) and a polar mobile phase. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the molecule, ensuring sharp, symmetrical peaks and consistent retention times.

Experimental Protocol: Assay and Related Substances

The following protocol is based on methodologies described in pharmacopeial monographs and scientific literature, designed to be self-validating through system suitability checks.[6][9][13]

1. Instrumentation:

- HPLC system with a UV detector.

- Column: C18, 250 mm x 4.6 mm, 5 µm packing (or similar).

2. Reagents and Mobile Phase Preparation:

- Mobile Phase : Prepare a filtered and degassed mixture of Acetonitrile and a pH 3.0 Phosphate Buffer (23:77 v/v).[6] The acidic pH ensures the tertiary amine is fully protonated, leading to optimal chromatographic behavior.

- Diluent : A mixture of Acetonitrile and water (45:55 v/v) is recommended for sample and standard preparation.[6]

3. Standard and Sample Preparation:

- Standard Solution : Accurately weigh and dissolve USP this compound Reference Standard (RS) in the Diluent to achieve a known concentration (e.g., 2.5 mg/mL).[6]

- Sample Solution : Prepare the sample to be tested at the same concentration as the Standard Solution using the Diluent.

4. Chromatographic Conditions:

- Flow Rate : 2.0 mL/min.[6][9]

- Injection Volume : 10 µL.[6][9]

- Column Temperature : 30 °C.[6][9]

- Detection Wavelength : 210 nm.[6][9]

- Run Time : At least two times the retention time of the Azelastine peak to ensure elution of any late-running impurities.[9]

5. System Suitability Test (SST) - The Self-Validating Step:

- Before sample analysis, inject the Standard Solution multiple times (n=5 or 6).

- Trustworthiness Check : The system is only considered valid for analysis if the following criteria are met:

- Precision : The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.

- Peak Shape : The tailing factor for the Azelastine peak should not be more than 2.0.

- Efficiency : The column must exhibit a high number of theoretical plates (e.g., >2000).

- This SST step provides authoritative grounding for the results, confirming the system is performing correctly at the time of analysis.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the HPLC analysis process.

Caption: Logical workflow for HPLC analysis of Azelastine HCl.

Stability, Storage, and Handling

Proper handling and storage are paramount to maintaining the integrity of this compound in the laboratory.

-

Stability : Azelastine HCl is susceptible to degradation under various stress conditions, including alkaline hydrolysis, oxidation, and photolysis.[14] Forced degradation studies show that it is relatively stable under thermal and acidic stress but degrades significantly in the presence of alkali and oxidizing agents like H₂O₂.[14][16]

-

Storage : To mitigate degradation, this compound should be stored in well-closed, light-resistant containers at controlled room temperature.[6] Due to its potential hygroscopicity, storage with a desiccant is also recommended to protect from moisture.

-

Safe Handling : this compound is harmful if swallowed.[11][17][18] Standard laboratory precautions should be followed, including using personal protective equipment (gloves, safety glasses) and ensuring adequate ventilation.[11][17][19] Avoid creating dust during handling.[17][19] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[17][20]

Conclusion

This guide provides the essential chemical, physical, and analytical information required for the effective laboratory use of this compound. By understanding its core properties—from solubility and pKa to its chromatographic behavior and stability profile—researchers can design robust experiments, ensure data integrity, and handle the compound safely. The detailed HPLC protocol, grounded in pharmacopeial standards, serves as a reliable starting point for quality control and research applications.

References

- PubChem. Azelastine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Azelastine

- Wikipedia. Azelastine. Wikimedia Foundation. URL: https://en.wikipedia.org/wiki/Azelastine

- Cayman Chemical. Azelastine (hydrochloride) Product Information. URL: https://www.caymanchem.com/product/20873/azelastine-(hydrochloride)

- Tokyo Chemical Industry Co., Ltd. This compound. URL: https://www.tcichemicals.com/IN/en/p/A2245

- American Chemical Society. This compound. URL: https://www.acs.org/molecule-of-the-week/archive/a/azelastine-hydrochloride.html

- Smolecule. (S)-Azelastine Hydrochloride. URL: https://www.smolecule.com/products/cas-153408-27-6.html

- PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Azelastine-hydrochloride

- ChemicalBook. This compound - Safety Data Sheet. URL: https://www.chemicalbook.com/ProductMSDSDetailCB9256008_EN.htm

- Nivekar, V.V., et al. Analytical Method Development and Validation HPLC Method for Nasal Spray Formulation of this compound. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. URL: https://ajpamc.com/index.php/ajpamc/article/view/243